Fmoc-Lys(5-FAM)-OH
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Overview
Description
Fmoc-Lys(5-FAM)-OH: is a compound that combines the amino acid lysine with the fluorophore 5-carboxyfluorescein. The full name of the compound is N-(9-fluorenylmethoxycarbonyl)-N-(5-carboxyfluorescein)-L-lysine. This compound is commonly used in the synthesis of peptide substrates for fluorescence resonance energy transfer (FRET) assays, which are often utilized to study protease activity .
Mechanism of Action
Target of Action
Fmoc-Lys(5-FAM)-OH is primarily used in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates . These substrates are often utilized for protease activity assays . The primary targets of this compound are proteases, particularly matrix metalloproteinases (MMPs) such as MMP-1, MMP-13, and MT1-MMP .
Mode of Action
This compound is incorporated into the sequence of a triple-helical peptide (THP) substrate . This compound acts as a fluorophore, emitting fluorescence when excited . When the substrate is cleaved by the target proteases, the fluorescence is released, which can be measured to determine the activity of the proteases .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the proteolytic pathway involving MMPs . The cleavage of the FRET peptide substrates by MMPs results in the release of fluorescence, indicating the activity of these enzymes .
Result of Action
The cleavage of the FRET peptide substrates containing this compound by MMPs results in the release of fluorescence . This fluorescence can be measured to determine the activity of the MMPs . Therefore, the primary molecular effect of this compound’s action is the generation of a fluorescent signal that indicates protease activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the triple-helix formed by the FRET peptide substrates can be affected by temperature and pH . Furthermore, the efficiency of fluorescence resonance energy transfer, and thus the sensitivity of the protease activity assay, can be influenced by the distance between the fluorophore and the quencher .
Biochemical Analysis
Biochemical Properties
Fmoc-Lys(5-FAM)-OH interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with matrix metalloproteinases (MMPs), including MMP-1, MMP-13, and MT1-MMP . The nature of these interactions involves the use of this compound as a substrate that these enzymes can act upon .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for protease activity assays. It influences cell function by serving as a target for enzymatic action, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes. It can act as a substrate for enzymes like MMPs, leading to enzyme activation. This interaction can result in changes in gene expression, as the enzymatic action on this compound can trigger downstream cellular responses .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes like MMPs, which can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Copper Complexation of Lysine:
Microwave Irradiation: Another method involves the use of microwave irradiation to facilitate the reaction between Fmoc-Lysine and 5-carboxyfluorescein.
Industrial Production Methods: The industrial production of Fmoc-Lys(5-FAM)-OH typically involves automated solid-phase peptide synthesis protocols. This method allows for the incorporation of Fmoc-Lys(5-FAM) into peptide sequences with high precision and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fmoc-Lys(5-FAM)-OH can undergo substitution reactions where the Fmoc protecting group is removed to expose the lysine residue for further reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Fmoc group.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry:
- Fmoc-Lys(5-FAM)-OH is used in the synthesis of FRET peptide substrates, which are essential for studying enzyme kinetics and interactions .
Biology:
- In biological research, this compound is used to label peptides and proteins for fluorescence-based assays, allowing for the visualization and quantification of biological processes .
Medicine:
- In medical research, this compound is used in the development of diagnostic assays and therapeutic agents that rely on fluorescence detection .
Industry:
Comparison with Similar Compounds
Fmoc-Lys(Dabcyl)-OH: This compound uses 4,4-dimethylamino-azobenzene-4’-carboxylic acid as a quencher instead of 5-carboxyfluorescein.
Fmoc-Lys(Mca)-OH: This compound incorporates (7-methoxycoumarin-4-yl)-acetyl as the fluorophore.
Uniqueness:
Properties
IUPAC Name |
(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34N2O10/c45-24-13-16-33-36(20-24)53-37-21-25(46)14-17-34(37)42(33)32-15-12-23(19-30(32)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGGWQSWIFPNCB-DHUJRADRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Fmoc-Lys(5-FAM)-OH in the synthesis of the PEGtide dendrons, and how does its incorporation contribute to the study's objectives?
A1: this compound serves a dual purpose in the synthesis of these dendrons:
- Building Block: It acts as a branching unit during the solid-phase peptide synthesis (SPPS) of the PEGtide dendrons. The lysine's two amine groups (one protected by Fmoc, the other by 5-FAM) allow for the sequential and controlled addition of other building blocks like Fmoc-dPEG6-OH and Fmoc-β-Ala-OH. This enables the researchers to construct the desired branched, dendritic structure. []
- Fluorescent Tag: The 5-carboxyfluorescein (5-FAM) molecule attached to the lysine acts as a fluorescent tag. This allows the researchers to visualize and track the dendrons, particularly their uptake by macrophages, using techniques like confocal microscopy. []
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